

Application Notes and Protocols for OGNG in Lipid Nanodisc Formation

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Compound of Interest

Compound Name: *Octyl Glucose Neopentyl Glycol*

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Introduction to OGNG in Lipid Nanodisc Technology

n-octyl- β -D-glucopyranoside (OGNG), a non-ionic detergent, serves as a valuable tool in the formation of lipid nanodiscs. Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs). They provide a native-like membrane environment for studying the structure and function of membrane proteins, which are crucial targets in drug development.

The primary role of OGNG in this process is to solubilize the phospholipid bilayer and the membrane protein of interest, facilitating their assembly with the MSP into a discoidal structure. Upon removal of the detergent, the components self-assemble into homogenous and stable nanodiscs. The choice of detergent is critical, and OGNG offers specific advantages due to its high critical micelle concentration (CMC), which facilitates its removal by methods such as dialysis or gel filtration. While cholate is a more commonly used detergent, OGNG presents a viable alternative for specific applications and protein types.

Key Quantitative Parameters for Nanodisc Formation with OGNG

The successful formation of monodisperse and functional lipid nanodiscs is highly dependent on the precise stoichiometry of the components. The following tables summarize key quantitative parameters for nanodisc assembly using OGNG, compiled from various experimental protocols.

Table 1: Recommended Molar Ratios for Nanodisc Assembly with OGNG

Component Ratio	Recommended Molar Ratio	Lipid Type Example	MSP Variant Example	Reference
Lipid : OGNG	1 : 4	DMPC	MSP1E3D1	[1]
MSP : Lipid	1 : 30 to 1 : 160	DMPC, POPC	MSP1D1, MSP1E3D1	[2]
MSP : Target Protein	>4 : 1 (for monomeric incorporation)	Various	MSP1D1, MSP1E3D1	[3]

Table 2: Typical Concentrations and Incubation Parameters

Parameter	Value	Notes	Reference
Final Lipid Concentration	5 - 20 mM	Optimal range for self-assembly.	[3]
Final OGNG Concentration	20 - 40 mM	Sufficient to maintain a micellar state.	[1]
Incubation Temperature	Near the lipid's phase transition temperature	For POPC, assembly is often conducted on ice.	[4]
Incubation Time (with BioBeads)	2 - 4 hours	DPPE and DMPC require shorter times than POPC.	[4]

Experimental Protocols

Protocol 1: General Protocol for Empty Nanodisc Formation using OGNG

This protocol describes the formation of nanodiscs without an incorporated membrane protein.

Materials:

- Phospholipid (e.g., DMPC, POPC) in chloroform
- n-octyl- β -D-glucopyranoside (OGNG)
- Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
- Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
- Detergent removal system (e.g., Bio-Beads™ SM-2, Sephadex® G-25 column, or dialysis tubing)

Procedure:

- Lipid Film Preparation:
 - In a glass vial, dispense the desired amount of phospholipid dissolved in chloroform.
 - Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
 - To remove any residual solvent, place the vial under high vacuum for at least 1 hour.
- Solubilization of Lipids with OGNG:
 - Resuspend the dried lipid film in Assembly Buffer containing OGNG to achieve the desired lipid and detergent concentrations (e.g., a 1:4 molar ratio of DMPC to OGNG).[1]
 - Vortex the mixture vigorously and incubate at a temperature above the lipid's phase transition temperature until the solution becomes clear, indicating complete solubilization.

- Assembly of Nanodisc Components:
 - Add the appropriate amount of MSP to the solubilized lipid-detergent mixture to achieve the desired MSP-to-lipid ratio (refer to Table 1).
 - Incubate the mixture for 15-30 minutes at the appropriate temperature.
- Detergent Removal and Nanodisc Formation:
 - Using Bio-Beads: Add washed Bio-Beads™ SM-2 to the assembly mixture (typically 0.5-1.0 g of beads per mL of mixture). Incubate with gentle rocking for 2-4 hours.[4]
 - Using Gel Filtration: Pass the assembly mixture through a desalting column, such as Sephadex® G-25, to separate the nanodiscs from the detergent monomers.[1]
 - Using Dialysis: Dialyze the mixture against a large volume of Assembly Buffer (without detergent) for 24-48 hours with several buffer changes.
- Purification and Characterization:
 - Purify the assembled nanodiscs using size exclusion chromatography (SEC).
 - Characterize the size and homogeneity of the nanodiscs using techniques such as Dynamic Light Scattering (DLS) or native gel electrophoresis.

Protocol 2: Incorporation of a Membrane Protein into Nanodiscs using OGNG

This protocol outlines the steps for incorporating a detergent-solubilized membrane protein into lipid nanodiscs.

Materials:

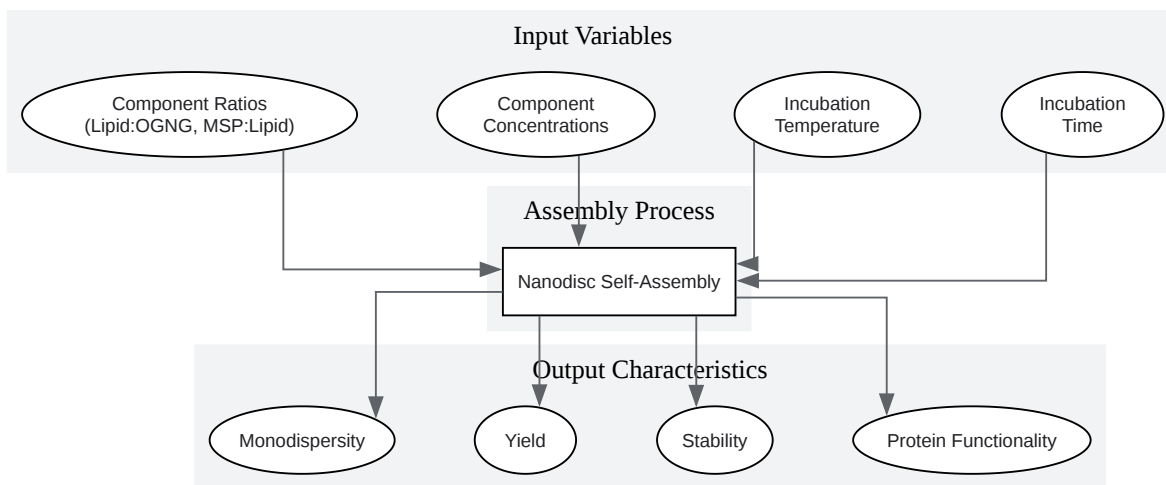
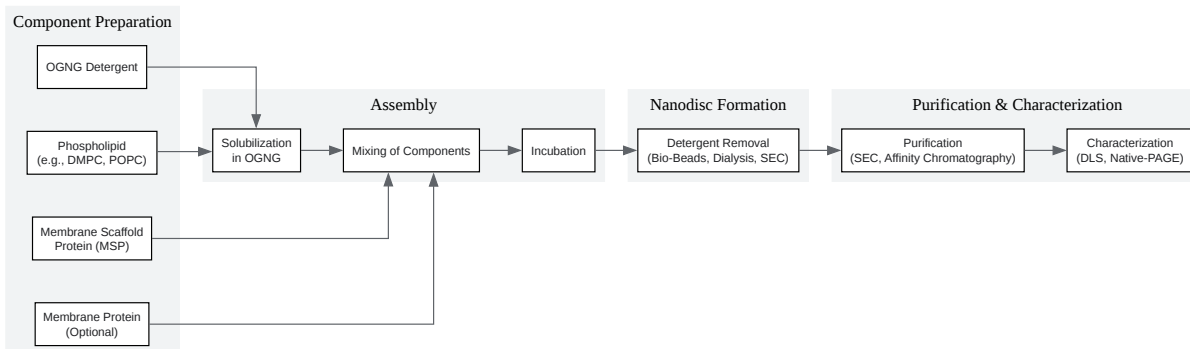
- Purified membrane protein of interest, solubilized in a buffer containing a suitable detergent (can be OGNG or another mild detergent).
- Pre-formed "empty" nanodiscs (prepared as in Protocol 1) or individual nanodisc components (lipids, OGNG, MSP).

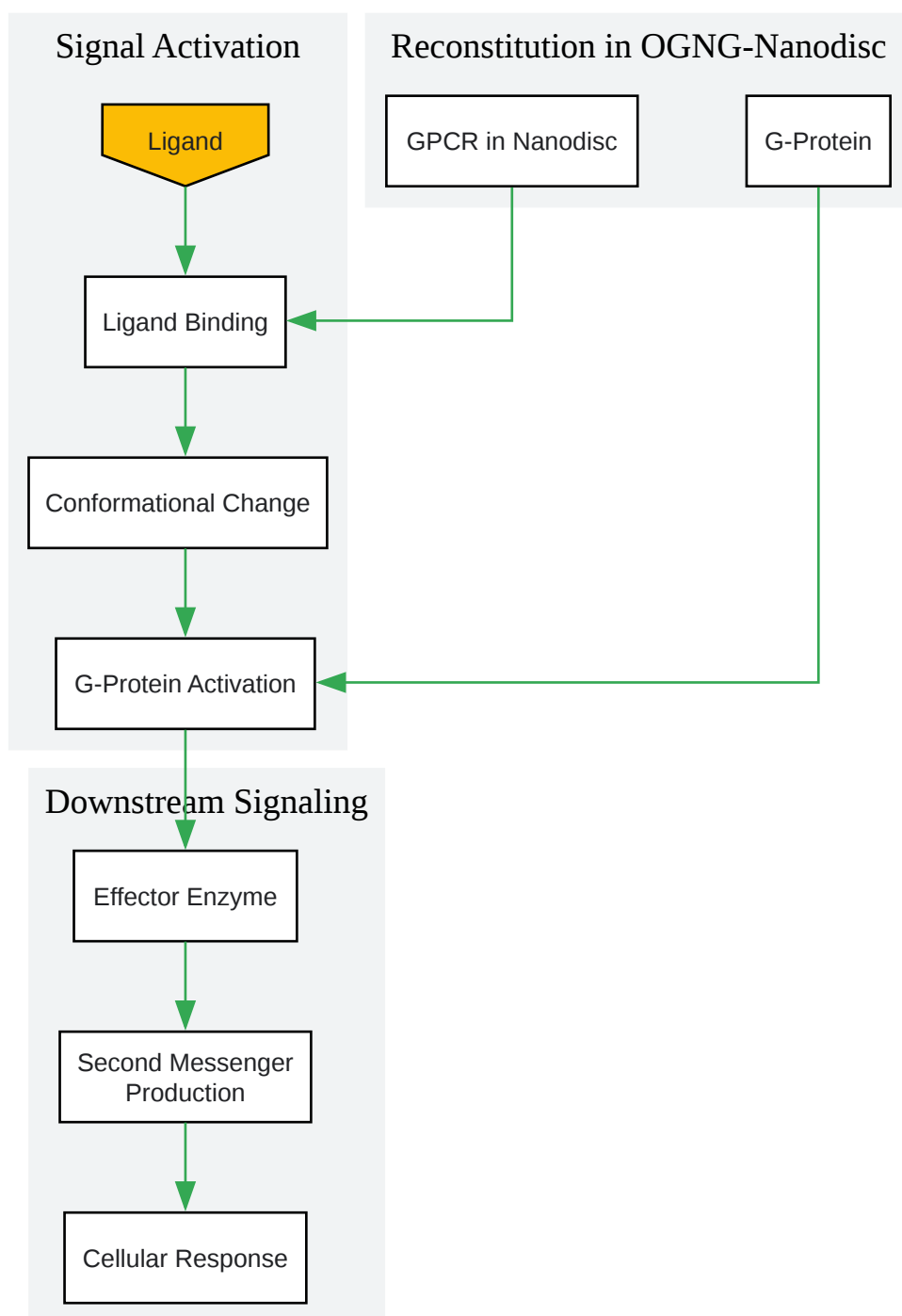
Procedure:

- Preparation of Components:
 - Prepare a solution of your target membrane protein solubilized in a buffer containing OGNG or another compatible detergent. The protein concentration should be determined accurately.
 - Prepare a mixed micellar solution of lipids and OGNG as described in Protocol 1, Step 2.
- Mixing and Incubation:
 - Combine the solubilized membrane protein, the lipid-OGNG mixture, and the MSP in a single tube at the desired molar ratios (e.g., MSP:target protein > 4:1 for monomeric incorporation).[3]
 - Incubate the mixture on ice or at the appropriate temperature for 30-60 minutes to allow for equilibration.
- Detergent Removal and Assembly:
 - Initiate nanodisc assembly by removing the detergent using one of the methods described in Protocol 1, Step 4.
- Purification of Protein-Loaded Nanodiscs:
 - Separate the nanodiscs containing the incorporated membrane protein from empty nanodiscs and protein aggregates. This is typically achieved through affinity chromatography if the target protein has an affinity tag (e.g., His-tag).
 - Further purification can be performed using size exclusion chromatography.
- Functional and Structural Analysis:
 - The purified protein-loaded nanodiscs are now ready for downstream applications, including functional assays, structural studies (e.g., cryo-EM, NMR), and biophysical characterization.

Visualizing Workflows and Pathways

Experimental Workflow for Nanodisc Formation with OGNG





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